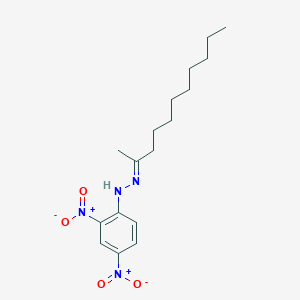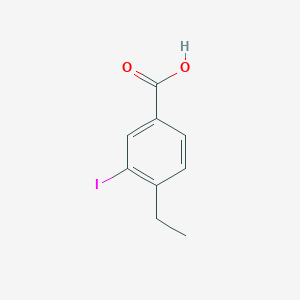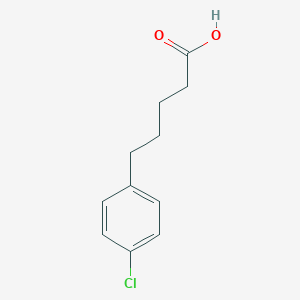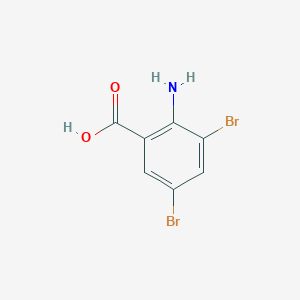
5-(3,4-二甲氧基苯基)-1,3,4-噻二唑-2-胺
描述
The compound “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “3,4-Dimethoxyphenyl” group is a phenyl ring with two methoxy (OCH3) substituents at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a phenyl ring with two methoxy groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Thiadiazole derivatives are known to exhibit a variety of chemical reactions, largely dependent on the other functional groups present in the molecule. They can undergo reactions typical for aromatic compounds, such as electrophilic substitution, as well as reactions at the exocyclic nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用
Medicine: Anticancer Applications
This compound has shown promise in medical research, particularly in the field of oncology. It has been evaluated for its potential interaction with DNA and its cytotoxicity against drug-resistant tumor cells . Although it did not show re-sensitization of drug-resistant breast cancer cells or reversal of multidrug resistance, its ability to bind with DNA suggests it could be a candidate for further study in cancer treatment strategies .
Agriculture: Plant Protection
In agriculture, derivatives of this compound could be used as intermediates in the synthesis of plant protection agents. While specific studies on “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” are not available, related compounds have been employed in the preparation of products like muscle relaxants, which indicates potential agricultural applications .
Material Science: Corrosion Inhibition
The related compound N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide has been studied for its corrosion inhibition properties on mild steel in acidic media . This suggests that “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” could also be explored for similar applications in material science.
Environmental Science: Eco-Friendly Synthesis
Compounds with the “3,4-Dimethoxyphenyl” group have been synthesized using environmentally friendly methods . This approach aligns with the growing need for green chemistry practices in environmental science, indicating that “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” could be synthesized in an eco-conscious manner for various applications.
Biochemistry: Antimicrobial and Anti-Proliferative Activities
The compound has been part of studies involving the synthesis of N-Mannich bases, which displayed antimicrobial and anti-proliferative activities . These properties are crucial in the development of new pharmaceuticals and treatments for diseases.
Pharmacology: Drug Development
In pharmacology, the compound’s derivatives have been used in the synthesis of molecules with potential drug activities. For example, pyrazoline derivatives containing the “3,4-Dimethoxyphenyl” moiety have been synthesized and characterized for their interactions with DNA . This indicates that “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” could be a valuable building block in drug development.
作用机制
Target of Action
The compound “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a complex molecule with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds inhibit the synthesis of sterols (ergosterol), which are essential components of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.
Biochemical Pathways
For example, some phenol glycosides have been found to inhibit the inflammatory response by blocking NF-kB/AKT/JNK signaling pathways .
Pharmacokinetics
Similar compounds have been shown to have specific absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad range of effects at the molecular and cellular levels.
Action Environment
The action of “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” can be influenced by various environmental factors. For instance, the compound has been shown to act as an effective corrosion inhibitor of copper under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.
安全和危害
未来方向
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCMHOWHOMIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279548 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
5427-87-2 | |
| Record name | 5427-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)



![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)


![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)


![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)